molecular formula C8H13NO2 B3239036 (E)-4-((Cyclopropylmethyl)amino)but-2-enoic acid CAS No. 1418272-86-2

(E)-4-((Cyclopropylmethyl)amino)but-2-enoic acid

Cat. No. B3239036
CAS RN: 1418272-86-2
M. Wt: 155.19 g/mol
InChI Key: IKFDXPTZDNBGPL-OWOJBTEDSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-4-((Cyclopropylmethyl)amino)but-2-enoic acid, also known as CPMA, is a chemical compound that has gained attention in scientific research for its potential therapeutic applications. CPMA belongs to the class of amino acid derivatives and has been studied for its mechanism of action and physiological effects.

Mechanism of Action

The mechanism of action of (E)-4-((Cyclopropylmethyl)amino)but-2-enoic acid is not fully understood, but it is believed to act by inhibiting the activity of the enzyme, 5-lipoxygenase (5-LOX). 5-LOX is an enzyme that is involved in the synthesis of leukotrienes, which are inflammatory mediators. By inhibiting the activity of 5-LOX, this compound may reduce inflammation and pain.
Biochemical and Physiological Effects:
This compound has been shown to have anti-inflammatory and analgesic effects in animal models. It has been shown to reduce the production of inflammatory mediators and to reduce pain behavior in animal models of neuropathic pain. This compound has also been shown to have a protective effect on the intestinal barrier in animal models of IBD.

Advantages and Limitations for Lab Experiments

One advantage of using (E)-4-((Cyclopropylmethyl)amino)but-2-enoic acid in lab experiments is that it is a relatively simple compound to synthesize. It also has well-defined biochemical and physiological effects, which make it a useful tool for studying inflammation and pain. One limitation of using this compound in lab experiments is that its mechanism of action is not fully understood, which may limit its potential therapeutic applications.

Future Directions

There are several future directions for research on (E)-4-((Cyclopropylmethyl)amino)but-2-enoic acid. One area of research is to further elucidate its mechanism of action and to identify its molecular targets. This may lead to the development of more potent and selective inhibitors of 5-LOX. Another area of research is to explore its potential therapeutic applications in other areas, such as cancer, cardiovascular disease, and neurodegenerative diseases. Finally, research on the pharmacokinetics and pharmacodynamics of this compound may lead to the development of more effective dosing regimens and formulations.

Scientific Research Applications

(E)-4-((Cyclopropylmethyl)amino)but-2-enoic acid has been studied for its potential therapeutic applications in various areas of research. It has been shown to have anti-inflammatory properties and has been studied for its potential use in treating inflammatory bowel disease (IBD). This compound has also been studied for its potential use in treating neuropathic pain and has been shown to have analgesic effects in animal models.

properties

IUPAC Name

(E)-4-(cyclopropylmethylamino)but-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2/c10-8(11)2-1-5-9-6-7-3-4-7/h1-2,7,9H,3-6H2,(H,10,11)/b2-1+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKFDXPTZDNBGPL-OWOJBTEDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CNCC=CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1CNC/C=C/C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(E)-4-((Cyclopropylmethyl)amino)but-2-enoic acid
Reactant of Route 2
Reactant of Route 2
(E)-4-((Cyclopropylmethyl)amino)but-2-enoic acid
Reactant of Route 3
Reactant of Route 3
(E)-4-((Cyclopropylmethyl)amino)but-2-enoic acid
Reactant of Route 4
Reactant of Route 4
(E)-4-((Cyclopropylmethyl)amino)but-2-enoic acid
Reactant of Route 5
Reactant of Route 5
(E)-4-((Cyclopropylmethyl)amino)but-2-enoic acid
Reactant of Route 6
(E)-4-((Cyclopropylmethyl)amino)but-2-enoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.